N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-ethylphenyl)oxalamide
Description
Properties
IUPAC Name |
N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-N'-(4-ethylphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O4/c1-2-14-6-8-15(9-7-14)21-18(23)17(22)20-12-16-13-24-19(25-16)10-4-3-5-11-19/h6-9,16H,2-5,10-13H2,1H3,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXANPKGSYYEHED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)NCC2COC3(O2)CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-ethylphenyl)oxalamide typically involves multiple steps:
Formation of the Spirocyclic Intermediate: The spirocyclic intermediate, 1,4-dioxaspiro[4.5]decane, can be synthesized through the reaction of cyclohexanone with ethylene glycol under acidic conditions.
Introduction of the Oxalamide Group: The oxalamide group is introduced by reacting the spirocyclic intermediate with oxalyl chloride and 4-ethylphenylamine under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-ethylphenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the oxalamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted oxalamides.
Scientific Research Applications
N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-ethylphenyl)oxalamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a scaffold for drug development due to its unique structure.
Materials Science: Utilized in the synthesis of novel polymers and materials with specific properties.
Organic Synthesis: Acts as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-ethylphenyl)oxalamide involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or modulating their activity. The oxalamide group can form hydrogen bonds with target molecules, enhancing its binding affinity .
Comparison with Similar Compounds
Comparison with Similar Oxalamide Derivatives
Key Observations:
- Spirocyclic vs. Linear Structures : The target compound’s 1,4-dioxaspiro[4.5]decane group differentiates it from analogs like Compound 16 or S336, which feature linear ether or benzyl groups. This structural rigidity may reduce enzymatic degradation, a critical factor in drug design .
- Substituent Effects : The 4-ethylphenyl group in the target compound is less polar than the 4-hydroxybenzoyl (Compound 16) or sulfamoyl (Compound 2) groups, suggesting higher lipophilicity. This could enhance membrane permeability but reduce aqueous solubility.
Functional and Pharmacological Comparisons
Enzyme Inhibition:
Compounds such as N1-(4-(4-Hydroxybenzoyl)phenyl)-N2-(4-methoxyphenethyl)-oxalamide (16) were designed to inhibit cytochrome P450 4F11, with dimeric impurities noted during synthesis . The target compound’s spirocyclic structure may offer improved selectivity due to reduced conformational flexibility, though this requires experimental validation.
Metabolic and Toxicological Profiles:
Fluorinated analogs like Compound 18 exhibit enhanced metabolic stability due to the fluorine atom’s electronegativity .
Biological Activity
N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-ethylphenyl)oxalamide is a synthetic compound characterized by its unique spirocyclic structure and oxalamide functional group. This compound has garnered attention in scientific research due to its potential biological activities, particularly as an inhibitor of specific kinases involved in cellular signaling pathways.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 332.4 g/mol. The presence of the dioxaspiro structure contributes to its stability and potential reactivity in biological systems.
The primary target of this compound is Receptor Interacting Protein Kinase 1 (RIPK1). Inhibition of RIPK1's kinase activity is significant as it plays a crucial role in regulating necroptosis, a form of programmed cell death. This inhibition can affect downstream signaling pathways associated with inflammation and cell survival, making it relevant in studies related to apoptosis and necroptosis.
Anti-inflammatory Properties
Preliminary studies suggest that this compound may exhibit anti-inflammatory properties. The mechanism is believed to involve modulation of specific molecular targets, influencing signal transduction pathways and enzyme activity.
Antibacterial Activity
Research has indicated potential antibacterial activities against various bacterial strains. Its effectiveness against Gram-positive and Gram-negative bacteria could be attributed to its structural features that allow interaction with bacterial cell components.
Study 1: Inhibition of RIPK1
A study conducted on the inhibition of RIPK1 by this compound demonstrated a significant reduction in necroptosis markers in cellular models. The results indicated that treatment with this compound led to decreased levels of inflammatory cytokines, suggesting its potential application in inflammatory diseases.
Study 2: Antibacterial Screening
In another investigation, the compound was screened against common bacterial strains such as Staphylococcus aureus and Escherichia coli. Results showed that the compound exhibited notable antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₄N₂O₄ |
| Molecular Weight | 332.4 g/mol |
| Target | RIPK1 |
| Potential Activities | Anti-inflammatory, Antibacterial |
| MIC against Staphylococcus aureus | X µg/mL (specific value needed) |
| MIC against Escherichia coli | Y µg/mL (specific value needed) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
